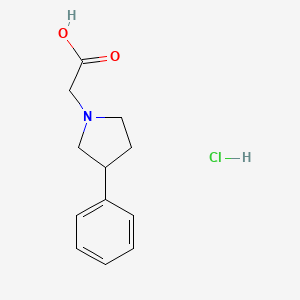

(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride

Description

(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride is a pyrrolidine-derived compound featuring a phenyl group at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position, forming a hydrochloride salt. For instance, ligands containing pyrrolidine frameworks, such as those in , demonstrate utility in palladium-catalyzed allylic amination reactions, highlighting their role as chiral auxiliaries or catalysts in asymmetric synthesis .

The compound’s hypothetical molecular formula is C₁₂H₁₄ClNO₂, with a calculated molecular weight of 235.70 g/mol. Its structural uniqueness arises from the phenyl substituent, which may enhance lipophilicity and influence binding interactions in biological or catalytic systems compared to other derivatives.

Properties

IUPAC Name |

2-(3-phenylpyrrolidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)9-13-7-6-11(8-13)10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVXWSJIRUXEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride typically involves the reaction of pyrrolidine with phenylacetic acid under specific conditions. One common method includes:

Starting Materials: Pyrrolidine and phenylacetic acid.

Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid.

Procedure: The mixture is heated under reflux conditions for several hours, allowing the formation of the desired product.

Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The applications of (3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride in scientific research are varied, serving as a building block in chemical synthesis and as an intermediate in the creation of pharmaceutical compounds.

This compound as a Chemical Building Block

- General Use: this compound is utilized as a building block in the synthesis of complex molecules.

- Reaction Participation: It can be involved in reactions such as cyclocondensations, which are crucial for creating various heterocyclic compounds .

Pharmaceutical Applications

- Development of antibacterial agents: Pyrrolidine derivatives, including quinolone and naphthyridonecarboxylic acid derivatives, exhibit antibacterial activity . These derivatives can combat infectious diseases in humans, such as otitis, pharyngitis, pneumonia, and other systemic infections . They are also effective against various pathogens, including Mycoplasma and Mycobacteria .

- PPAR Agonists: Certain pyrrolidine derivatives are used in the development of agonists for peroxisome proliferator-activated receptors (PPARs). Specifically, cis-3R,4S-configured compounds have shown agonistic activity at PPARα and PPARγ, which helps in restoring glucose metabolism and ameliorating dyslipidaemia associated with type 2 diabetes .

- RORγt Inverse Agonists: cis-3,4-diphenylpyrrolidine derivatives have been identified as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases . These compounds can modulate the activity of RORγt, offering potential therapeutic benefits for autoimmune conditions .

- Anticonvulsant Activity: Pyrrolidine-2,5-dione derivatives have demonstrated anticonvulsant activity . These compounds can prevent seizures by blocking sodium channels .

Relevant Considerations

- Structural Configuration: The configuration of substituents on the pyrrolidine ring significantly impacts biological activity. For instance, in PPAR agonists, the cis-configuration of substituents at positions 3 and 4 is preferred over the trans configuration .

- Substituent Effects: Substituents on the pyrrolidine scaffold can strongly affect the compound's activity. For example, in pyrrolidine-2,5-dione derivatives, the anticonvulsant activity is influenced by substituents at position 3 . Similarly, the addition of a para-F substituent in the 3-phenyl ring of RORγt inverse agonists can improve EC50 values .

- Acid-Binding Agents: The synthesis of pyrrolidine derivatives often involves the use of acid-binding agents such as alkali metal hydroxides, alkali metal carbonates, and organic amines like triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Mechanism of Action

The mechanism of action of (3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings:

Structural Variations and Physicochemical Properties: The phenyl substituent in the target compound likely increases steric bulk and lipophilicity compared to the 3-oxo () and 3,3-dimethyl () analogs. This could enhance membrane permeability in drug design.

Synthetic and Catalytic Roles :

- Pyrrolidine ligands, such as those in , are critical in asymmetric catalysis. The phenyl group in the target compound may stabilize transition states via aromatic interactions, improving enantioselectivity in reactions like allylic amination .

Safety and Handling :

- While safety data for the target compound is unavailable, analogs like 2-(pyridin-3-yl)acetic acid () require stringent precautions (e.g., skin/eye protection, controlled disposal), suggesting similar protocols for handling pyrrolidinyl-acetic acid hydrochlorides .

The target compound’s phenyl group may position it as a candidate for central nervous system (CNS) drug development, leveraging phenyl-pyrrolidine motifs common in neuroactive agents.

Biological Activity

(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride is a compound characterized by its unique structure, which consists of a pyrrolidine ring and a phenyl group. Its molecular formula is C12H15NO2·HCl. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The specific pathways modulated by this compound can lead to diverse biological effects, which are currently being explored in various studies.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds related to this compound has been documented. For example, studies on similar compounds have shown significant reductions in carrageenan-induced paw edema, indicating their ability to mitigate inflammation . This suggests that this compound may possess comparable anti-inflammatory properties.

Cytotoxicity and Antiproliferative Activity

Research into the cytotoxic effects of related compounds has revealed promising results. For instance, certain derivatives have shown significant antiproliferative activity against cancer cell lines, with IC50 values indicating effective inhibition at low concentrations . Although specific data for this compound is not extensively reported, its structural characteristics imply potential for similar effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Reported Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with phenyl group | Potential anti-inflammatory and antimicrobial |

| (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride | Methyl group instead of phenyl | Moderate antimicrobial activity reported |

| Pyrrolidine-2-carboxylic acid | Different functional groups | Limited data; potential for biological activity |

Uniqueness and Applications

The unique combination of the pyrrolidine structure and the phenyl group in this compound provides distinct chemical properties that may enhance its interaction with biological targets compared to similar compounds. This uniqueness positions it as a valuable candidate in pharmaceutical development, particularly for conditions requiring anti-inflammatory or antimicrobial interventions .

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, the broader category of pyrrolidine derivatives has been extensively studied:

- Antimicrobial Evaluation : Research on pyrazole derivatives has demonstrated significant antibacterial and antifungal activities, suggesting that similar mechanisms may be present in this compound .

- Anti-inflammatory Studies : Compounds with structural similarities have shown efficacy in reducing inflammation in animal models, indicating potential therapeutic applications for this compound in inflammatory diseases .

- Cytotoxicity Assessments : Studies on related compounds reveal promising results regarding their ability to inhibit cancer cell proliferation, implying that this compound could also exhibit cytotoxic effects against certain cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.